molecular formula C14H10N4O8 B12480116 3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid

3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid

Cat. No.: B12480116
M. Wt: 362.25 g/mol
InChI Key: MXECURMARHTMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 3-methyl-2,4,6-trinitrophenyl group via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid typically involves the nitration of 3-methylphenylamine followed by coupling with benzoic acid. The nitration process requires concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 2, 4, and 6 positions of the methylphenyl ring. The subsequent coupling reaction with benzoic acid can be facilitated using a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups using reagents like hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of trinitrobenzoic acid derivatives.

    Reduction: Formation of triaminobenzoic acid derivatives.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and explosives due to its nitro groups.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Picric acid (2,4,6-trinitrophenol): Similar in having nitro groups but differs in the absence of the benzoic acid moiety.

    2-Amino-3-methylbenzoic acid: Similar in having a benzoic acid moiety but lacks the trinitrophenyl group.

    3-Methyl-4-nitrobenzoic acid: Similar in having a nitro group and benzoic acid moiety but differs in the number and position of nitro groups.

Uniqueness

3-[(3-Methyl-2,4,6-trinitrophenyl)amino]benzoic acid is unique due to its combination of a trinitrophenyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with other similar compounds.

Properties

Molecular Formula

C14H10N4O8

Molecular Weight

362.25 g/mol

IUPAC Name

3-(3-methyl-2,4,6-trinitroanilino)benzoic acid

InChI

InChI=1S/C14H10N4O8/c1-7-10(16(21)22)6-11(17(23)24)12(13(7)18(25)26)15-9-4-2-3-8(5-9)14(19)20/h2-6,15H,1H3,(H,19,20)

InChI Key

MXECURMARHTMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.